molecular formula C10H7BrClN B12275945 1-(4-Bromo-2-chlorophenyl)cyclopropanecarbonitrile CAS No. 749929-89-3

1-(4-Bromo-2-chlorophenyl)cyclopropanecarbonitrile

Cat. No.: B12275945
CAS No.: 749929-89-3
M. Wt: 256.52 g/mol
InChI Key: PUQPBFAEYWRFRJ-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-chlorophenyl)cyclopropanecarbonitrile is an organic compound characterized by a cyclopropane ring attached to a carbonitrile group and a phenyl ring substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-chlorophenyl)cyclopropanecarbonitrile typically involves the cyclopropanation of a suitable phenyl derivative. One common method is the reaction of 4-bromo-2-chlorobenzyl chloride with sodium cyanide in the presence of a base to form the corresponding nitrile. This intermediate can then undergo cyclopropanation using a suitable reagent such as diazomethane or a similar cyclopropanating agent under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-chlorophenyl)cyclopropanecarbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclopropane Ring Opening: The cyclopropane ring can be opened under acidic or basic conditions to form linear or branched products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized cyclopropane compounds.

Scientific Research Applications

1-(4-Bromo-2-chlorophenyl)cyclopropanecarbonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-chlorophenyl)cyclopropanecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects, while in materials science, it may influence the properties of the materials it is incorporated into.

Comparison with Similar Compounds

  • 1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile
  • 1-(4-Chlorophenyl)cyclopropanecarbonitrile
  • 1-(4-Bromophenyl)cyclopropanecarbonitrile

Uniqueness: 1-(4-Bromo-2-chlorophenyl)cyclopropanecarbonitrile is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, which can influence its reactivity and interactions compared to similar compounds with different substituents. This dual substitution can lead to distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

749929-89-3

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

IUPAC Name

1-(4-bromo-2-chlorophenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C10H7BrClN/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10/h1-2,5H,3-4H2

InChI Key

PUQPBFAEYWRFRJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

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